2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrimidine ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the attachment of the vinylbenzyl group. Common reagents used in these reactions include amines, phenols, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrimidine ring provides specificity for certain molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares the pyrimidine ring and phenyl group but lacks the trifluoromethyl and vinylbenzyl groups.
Phenol Derivatives: Compounds like 4-vinylphenol share the phenol and vinyl groups but differ in the rest of the structure.
Uniqueness
2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H20F3N3O2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H20F3N3O2/c1-2-16-8-10-17(11-9-16)15-34-19-12-13-20(21(33)14-19)23-22(18-6-4-3-5-7-18)24(26(27,28)29)32-25(30)31-23/h2-14,33H,1,15H2,(H2,30,31,32) |
InChI Key |
OSUFVSIZKHOGOG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=CC=C4)O |
Origin of Product |
United States |
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